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Abstract

This technical guide provides an in-depth overview of Yellow OB (CAS 131-79-3), a monoazo
dye also known as Solvent Yellow 7 and 1-(o-tolylazo)-2-naphthylamine. This document
consolidates critical information on its chemical and physical properties, synthesis, analytical
methodologies, and toxicological profile. Detailed experimental protocols for its synthesis,
gualitative and quantitative analysis, and toxicological assessment are presented to support
research and development activities. Furthermore, this guide elucidates the metabolic
pathways of Yellow OB and explores the potential signaling pathways implicated in its toxicity.
All quantitative data is summarized in structured tables for ease of reference, and key
processes are visualized through diagrams generated using the DOT language.

Chemical and Physical Properties

Yellow OB is an organic compound characterized by an azo group linking a toluene and a
naphthalene moiety.[1][2] It presents as a yellow to orange powder or deep red crystals.[1][3]
Its lipophilic nature dictates its solubility in various organic solvents and oils, while it remains
practically insoluble in water.[1][2]

Table 1: Physicochemical Properties of Yellow OB
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Property Value Reference(s)
CAS Number 131-79-3 [2]
Molecular Formula C17H1sNs [2]
Molecular Weight 261.32 g/mol [2]

Yellow to orange powder, deep
Appearance [1][3]
red crystals

Melting Point 122-126 °C [1][3]

Insoluble in water; Soluble in
N alcohol, ether, benzene,
Solubility _ [11[2]
carbon tetrachloride, vegetable

oils, glacial acetic acid.

Solvent Yellow 7, 1-(o-
Synonyms tolylazo)-2-naphthylamine, C.I.  [1][2]
11390, Oil Yellow OB

Synthesis

The synthesis of Yellow OB is a classic example of an azo coupling reaction, which involves
two main stages: the diazotization of an aromatic amine (o-toluidine) and the subsequent
coupling of the resulting diazonium salt with an activated aromatic compound (2-
naphthylamine).[1][4]

Experimental Protocol: Synthesis of Yellow OB

This protocol is adapted from established methods for the synthesis of similar azo dyes.[1][5][6]
Materials:

 o-Toluidine

¢ Sodium nitrite (NaNO2)

o Concentrated hydrochloric acid (HCI)
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2-Naphthylamine
Sodium hydroxide (NaOH)
Ethanol (for recrystallization)

Ice

Procedure:

Step 1: Diazotization of o-Toluidine

In a 250 mL beaker, dissolve a specific molar equivalent of o-toluidine in a mixture of
concentrated hydrochloric acid and water.

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (a slight
molar excess).

Slowly add the cold sodium nitrite solution dropwise to the o-toluidine hydrochloride solution,
maintaining the temperature below 5 °C.

Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the
full formation of the o-tolyldiazonium chloride salt.

Step 2: Azo Coupling

In a separate 500 mL beaker, dissolve an equimolar amount of 2-naphthylamine in an
agueous solution of sodium hydroxide.

Cool this alkaline solution to 0-5 °C in an ice bath.

Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to
the cold 2-naphthylamine solution. A colored precipitate of Yellow OB will form immediately.

Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the
completion of the coupling reaction.
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Step 3: Isolation and Purification
e Collect the precipitated Yellow OB by vacuum filtration using a Buchner funnel.

e Wash the crude product thoroughly with cold water to remove any unreacted starting
materials and inorganic salts.

» For purification, recrystallize the crude product from a suitable solvent, such as ethanol.[1]
Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form
pure crystals.

« Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a
desiccator.

Step 1: Diazotization

HCI

- o-Tolyldiazonium

Chloride
o-Toluidine 44

Step 2: Azo Coupling

Yellow OB
ellow

2-Naphthylamine
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Synthesis pathway of Yellow OB.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable method for the determination
and quantification of Yellow OB. The following protocol is a general guideline that can be
adapted and validated for specific matrices.[7]

Experimental Protocol: HPLC Analysis of Yellow OB

Instrumentation:

e HPLC system with a UV-Vis or Diode Array Detector (DAD)
o C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um)
Reagents:

o Acetonitrile (HPLC grade)

o Water (HPLC grade)

» Yellow OB standard

Chromatographic Conditions (starting point for method development):

Mobile Phase: A gradient of acetonitrile and water.

e Flow Rate: 1.0 mL/min.

e Injection Volume: 20 pL.

e Column Temperature: 30 °C.

o Detection Wavelength: Maximum absorbance wavelength of Yellow OB (to be determined,
likely in the 400-500 nm range).

Sample Preparation (General Procedure):
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o Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile, methanol) in
which Yellow OB is soluble. Sonication or vigorous shaking can enhance extraction

efficiency.

o Centrifugation/Filtration: Centrifuge the extract to pellet any solid matrix components. Filter
the supernatant through a 0.45 um syringe filter into an HPLC vial.

 Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration

within the linear range of the calibration curve.

Quantification: Prepare a series of standard solutions of Yellow OB of known concentrations.
Inject the standards and the sample extracts into the HPLC system. Construct a calibration
curve by plotting the peak area against the concentration of the standards. Determine the
concentration of Yellow OB in the samples from the calibration curve.
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General workflow for HPLC analysis of Yellow OB.

Toxicological Profile

Yellow OB is classified as a questionable carcinogen with experimental tumorigenic data.[1]
Toxicological studies in animals have indicated potential adverse effects, particularly with
chronic exposure at high doses.
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Acute and Chronic Toxicity

Acute toxicity studies in rabbits have shown that Yellow OB can be lethal at a dose of 1 g/kg
body weight administered subcutaneously, orally, or intraperitoneally, while a dose of 250
mg/kg body weight was tolerated.[8]

Chronic toxicity studies in rats fed diets containing Yellow OB at various concentrations
revealed significant adverse effects at higher doses.[8][9] Dietary levels of 2500 ppm resulted
in high mortality, growth inhibition, anemia, and pathological changes in the heart, liver, spleen,
bone marrow, and testes.[8] No toxic effects were observed at a dietary level of 500 ppm.[8]

Table 2: Summary of Toxicological Data for Yellow OB

] Route of N
Study Type Species L . Key Findings Reference(s)
Administration

Lethal dose: 1

Subcutaneous,
. : g/kg bw;
Acute Toxicity Rabbit Oral, [8]
) Tolerated dose:
Intraperitoneal
250 mg/kg bw
2500 ppm: High
mortality, growth
inhibition, organ
Chronic Toxicity Rat Oral (dietary) damage. 500 [8][9]

ppm: No
observed toxic

effects.

Questionable
. . carcinogen with
Carcinogenicity - - experimental [1]

tumorigenic data.

Genotoxicity

While specific genotoxicity data for Yellow OB is limited in the readily available literature, azo
dyes as a class are known to have genotoxic potential, often following metabolic activation.[10]
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The primary mechanism involves the reductive cleavage of the azo bond to form aromatic
amines, some of which are known mutagens and carcinogens.[10][11]

Experimental Protocol: Carcinogenicity Bioassay
(General Guideline)

The following is a general protocol for a two-year rodent carcinogenicity bioassay, based on
regulatory guidelines.[8][12][13]

Test System:
e Species: Two rodent species, typically rats (e.g., F344/N) and mice (e.g., B6C3F1).
e Sex: Both males and females.

e Group Size: Sufficient number of animals per group to ensure statistical power (e.g., 50
animals/sex/group).

Administration of Test Substance:
¢ Route: Oral (in feed), to mimic human exposure to food colorants.

e Dose Levels: At least three dose levels plus a concurrent control group. The highest dose
should be a maximum tolerated dose (MTD), determined from subchronic toxicity studies.

Duration:

o Typically 24 months for rats and 18-24 months for mice.
Observations:

¢ Clinical Signs: Daily observation for signs of toxicity.

o Body Weight and Food Consumption: Recorded weekly for the first few months and then bi-
weekly or monthly.

o Hematology and Clinical Chemistry: At interim sacrifices and at the end of the study.
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e Necropsy and Histopathology: Complete gross necropsy on all animals. Histopathological
examination of all organs and tissues from control and high-dose groups, and all gross

lesions from all groups.

Metabolism and Toxicological Mechanisms

The toxicity of Yellow OB is closely linked to its metabolism. Like many azo dyes, the primary
metabolic pathway involves the reductive cleavage of the azo bond by azoreductases, which
are present in the liver and intestinal microflora.[10][11] This cleavage results in the formation
of aromatic amines, which can then undergo further metabolic activation to reactive
intermediates that can bind to DNA and other macromolecules, leading to genotoxicity and
carcinogenicity.

Metabolic Pathway

The reductive cleavage of Yellow OB is expected to yield o-toluidine and 2-amino-1-
naphthylamine. Both of these metabolites can undergo further phase | (oxidation,
hydroxylation) and phase Il (conjugation) reactions.[14] In rats and rabbits, metabolites of
Yellow OB found in urine and bile include hydroxylated and sulfonated derivatives, as well as
glucuronide conjugates.[8]
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Proposed metabolic pathway of Yellow OB.

Potential Signaling Pathways in Toxicity
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The reactive metabolites of azo dyes can induce cellular stress and damage DNA, which in turn
can activate various signaling pathways. While specific pathways for Yellow OB have not been
fully elucidated, based on the known effects of its potential metabolites (aromatic amines), the
following pathways are likely to be involved:

» p53-Mediated DNA Damage Response: Genotoxic metabolites can cause DNA strand
breaks, activating the p53 tumor suppressor protein. Activated p53 can induce cell cycle
arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.[2]

o Nrf2-Keapl Oxidative Stress Response: The metabolism of aromatic amines can generate
reactive oxygen species (ROS), leading to oxidative stress. This can activate the Nrf2
transcription factor, which upregulates the expression of antioxidant and detoxification
enzymes.[2]
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Potential signaling pathways in Yellow OB toxicity.
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Conclusion

Yellow OB (CAS 131-79-3) is a synthetic azo dye with a well-defined chemical structure and
properties. Its synthesis is straightforward, involving a diazotization and coupling reaction.
While it has historical applications, its use is now limited due to toxicological concerns,
including its classification as a questionable carcinogen. The toxicity of Yellow OB is primarily
attributed to its metabolic activation via azoreduction to aromatic amines, which can induce
genotoxicity and cellular damage through various mechanisms, including the activation of the
p53 and Nrf2 signaling pathways. This technical guide provides a comprehensive resource for
researchers and professionals working with this compound, offering detailed information and
experimental guidelines to support further investigation and risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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